molecular formula C8H10O3 B15132276 7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- CAS No. 84751-39-3

7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-

Cat. No.: B15132276
CAS No.: 84751-39-3
M. Wt: 154.16 g/mol
InChI Key: LRKZEQOMYNEBSC-NQPNHJOESA-N
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Description

7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- is through the Diels–Alder reaction. This reaction involves the cycloaddition of furans with olefinic or acetylenic dienophiles . For example, furan and ethylene can be reacted in an autoclave at 428 K to produce 7-oxabicyclo[2.2.1]hept-2-ene . The yield of this reaction is typically around 5-8% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Diels–Alder reaction remains a cornerstone for its synthesis due to its efficiency and the ability to produce enantiomerically enriched derivatives .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different carboxylic acids and alcohols .

Mechanism of Action

The mechanism of action of 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)- involves its interaction with various molecular targets. The compound’s unique structure allows it to inhibit certain enzymes, such as protein phosphatases . This inhibition is facilitated by the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit .

Properties

CAS No.

84751-39-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl (1R)-7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h4-5,7H,2-3H2,1H3/t5?,7-/m1/s1

InChI Key

LRKZEQOMYNEBSC-NQPNHJOESA-N

Isomeric SMILES

COC(=O)C1=CC2CC[C@H]1O2

Canonical SMILES

COC(=O)C1=CC2CCC1O2

Origin of Product

United States

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